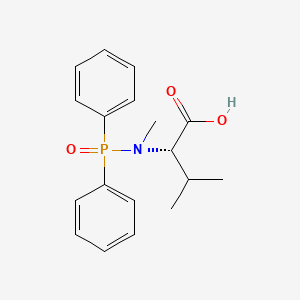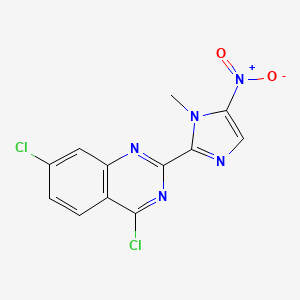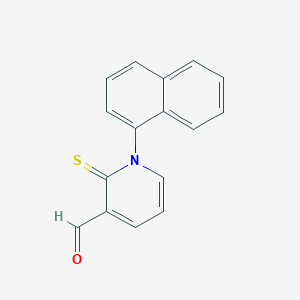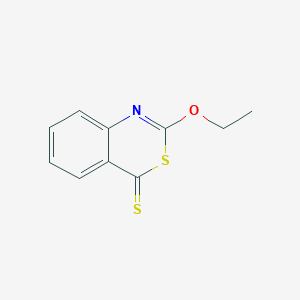![molecular formula C15H20N2O B14548143 N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine CAS No. 61957-06-0](/img/structure/B14548143.png)
N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can be achieved through several routes. One common method involves the reaction of cyclohexylamine with an appropriate indene derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as hydrogenation or alkylation to achieve the desired product . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents like hydrogen gas, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .
Comparison with Similar Compounds
N-[1-(Cyclohexylamino)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine can be compared with other similar compounds, such as:
Cyclohexylamine: A simpler amine with similar structural features but lacking the indene and hydroxylamine groups.
N-[1-(Cyclohexylamino)-1,3-dimethyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine: A closely related compound with additional methyl groups, which may affect its reactivity and applications.
Hexylcaine: A local anesthetic with a different mechanism of action but some structural similarities.
Properties
CAS No. |
61957-06-0 |
|---|---|
Molecular Formula |
C15H20N2O |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-1,3-dihydroinden-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C15H20N2O/c18-17-14-10-11-6-4-5-9-13(11)15(14)16-12-7-2-1-3-8-12/h4-6,9,12,15-16,18H,1-3,7-8,10H2 |
InChI Key |
JRVSQDMVVFEGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2C(=NO)CC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Acetylphenyl)methyl]pentan-2-yl acetate](/img/structure/B14548061.png)
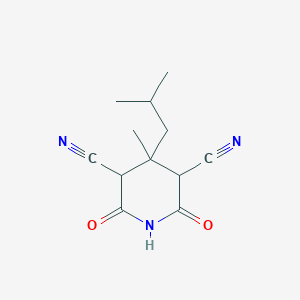
![2,2'-[(3-Ethenylcyclopenta-2,4-dien-1-ylidene)methylene]difuran](/img/structure/B14548077.png)
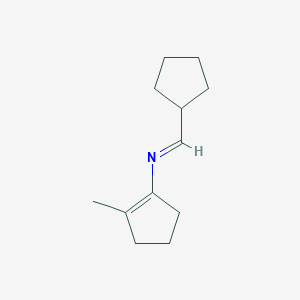
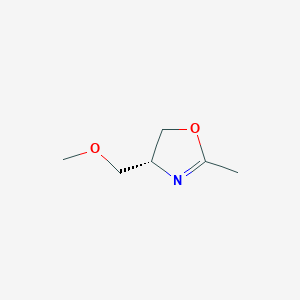
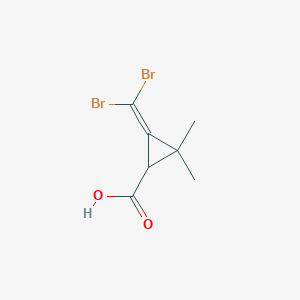
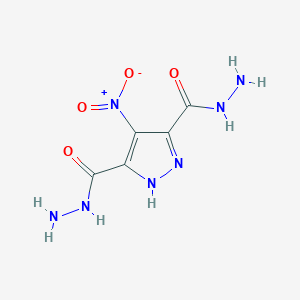
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-tryptophyl-L-tryptophan](/img/structure/B14548110.png)
